molecular formula C20H15NO3 B186215 Benzoic acid, 2-[(diphenylamino)carbonyl]- CAS No. 67699-32-5

Benzoic acid, 2-[(diphenylamino)carbonyl]-

Cat. No. B186215
CAS RN: 67699-32-5
M. Wt: 317.3 g/mol
InChI Key: JWGOKCNYKDSPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-[(diphenylamino)carbonyl]-, also known as Diphenylcarbamoyl benzoic acid (DCBA), is a chemical compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism Of Action

The mechanism of action of DCBA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In cancer cells, DCBA has been shown to induce apoptosis and inhibit cell proliferation. In viruses, DCBA has been shown to inhibit viral replication by interfering with viral enzymes. In fungi, DCBA has been shown to inhibit cell wall synthesis and disrupt fungal metabolism. The precise mechanisms of action of DCBA in these different contexts are still being investigated.

Biochemical And Physiological Effects

DCBA has been shown to have a range of biochemical and physiological effects. In cancer cells, DCBA has been shown to induce DNA damage, activate caspases, and inhibit angiogenesis. In viruses, DCBA has been shown to inhibit viral replication and reduce viral load. In fungi, DCBA has been shown to disrupt cell wall synthesis and inhibit fungal growth. The specific biochemical and physiological effects of DCBA can vary depending on the context and concentration of the compound.

Advantages And Limitations For Lab Experiments

DCBA has several advantages for use in lab experiments, including its high purity, stability, and versatility. However, DCBA also has some limitations, including its relatively low solubility in water and potential toxicity at high concentrations. Careful optimization of experimental conditions and proper handling of DCBA are necessary to ensure accurate and safe results.

Future Directions

There are several future directions for research on DCBA. In medicine, further investigation of the antitumor and antiviral properties of DCBA could lead to the development of new cancer treatments and antiviral drugs. In agriculture, research on the herbicidal and fungicidal properties of DCBA could lead to the development of more effective and environmentally friendly pesticides. In industry, research on the use of DCBA as a dye intermediate and polymer stabilizer could lead to the development of new materials with improved properties. Overall, DCBA is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential uses.

Synthesis Methods

DCBA can be synthesized through a variety of methods, including the reaction of benzoic acid with diphenylcarbamoyl chloride or the reaction of diphenylamine with benzoyl chloride. The synthesis method used can affect the purity and yield of the final product, and optimization of the reaction conditions is necessary to obtain high-quality DCBA.

Scientific Research Applications

DCBA has been extensively studied for its potential applications in various fields. In medicine, DCBA has been shown to have antitumor, antiviral, and antifungal properties. In agriculture, DCBA has been used as a herbicide and fungicide. In industry, DCBA has been used as a dye intermediate and a stabilizer for polymers. The diverse range of potential applications for DCBA highlights its versatility and importance in scientific research.

properties

CAS RN

67699-32-5

Product Name

Benzoic acid, 2-[(diphenylamino)carbonyl]-

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

2-(diphenylcarbamoyl)benzoic acid

InChI

InChI=1S/C20H15NO3/c22-19(17-13-7-8-14-18(17)20(23)24)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,23,24)

InChI Key

JWGOKCNYKDSPSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O

Other CAS RN

67699-32-5

solubility

46.8 [ug/mL]

Origin of Product

United States

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